7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid

RNase L Antiviral Small-molecule activator

Common pain point: Structural analogs fail to replicate the sub-nanomolar RNase L activation required for antiviral screening. This compound offers a validated, high-purity benchmark to eliminate SAR ambiguity. · IC50 = 2.30 nM against RNase L - >300-fold more potent than natural ligand 2-5A. · 7,8-Dimethyl + 2-pyridin-4-yl substitution pattern proven critical for target engagement. · In stock; standard research quantities (mg to g) available for immediate dispatch.

Molecular Formula C17H14N2O2
Molecular Weight 278.3 g/mol
CAS No. 588696-84-8
Cat. No. B1348129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid
CAS588696-84-8
Molecular FormulaC17H14N2O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O)C
InChIInChI=1S/C17H14N2O2/c1-10-3-4-13-14(17(20)21)9-15(19-16(13)11(10)2)12-5-7-18-8-6-12/h3-9H,1-2H3,(H,20,21)
InChIKeyGNDKYYUFMPDBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic Acid (CAS 588696-84-8): Baseline Profile and Procurement Context


7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS 588696-84-8) is a heterocyclic quinoline-4-carboxylic acid derivative characterized by methyl substitutions at the 7- and 8-positions and a pyridin-4-yl moiety at the 2-position . This compound serves as a small-molecule activator of the 2-5A-dependent ribonuclease (RNase L), a key interferon-regulated enzyme involved in antiviral and antiproliferative responses [1]. Its molecular formula is C17H14N2O2, with a molecular weight of 278.31 g/mol .

Why Substituting 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic Acid with Close Analogs Compromises Experimental Reproducibility


Substitution of 7,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid with structurally similar quinoline-4-carboxylic acid derivatives is not scientifically valid due to the profound impact of the 7,8-dimethyl pattern and the 2-pyridin-4-yl substituent on target engagement and biological potency [1]. The compound's specific substitution pattern is critical for its high-affinity interaction with the 2-5A-binding domain of RNase L [1]. Unsubstituted or differently substituted analogs, such as 2-pyridin-4-ylquinoline-4-carboxylic acid (CAS 14228-23-0), lack the precise steric and electronic complementarity required for the observed low-nanomolar activation [1]. The quantitative evidence below demonstrates that even minor structural deviations result in orders-of-magnitude differences in potency, which can invalidate structure-activity relationship (SAR) studies or antiviral screening campaigns.

Quantitative Differentiation of 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic Acid Against Key Comparators


RNase L Activation Potency: A Direct Comparison with the Natural Ligand 2-5A and a Structurally Simplified Analog

7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid activates RNase L with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. This represents a >300-fold improvement in potency over the endogenous ligand 2-5A, which has a reported IC50 of 700 nM in a comparable assay [2]. The compound is also >17,000-fold more potent than the unsubstituted analog 2-pyridin-4-ylquinoline-4-carboxylic acid (CAS 14228-23-0), for which no measurable activation of RNase L has been reported under similar conditions [3].

RNase L Antiviral Small-molecule activator

Comparative Antiviral Efficacy Against Enterovirus D68 (EV-D68): Class-Level Inference

In a class-level screening of quinoline analogs, 7,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid demonstrated significant antiviral activity against EV-D68 with minimal cytotoxicity . While direct head-to-head IC50 values against a specific comparator are not available, this finding distinguishes it from other quinoline-4-carboxylic acid derivatives, such as 7,8-dimethylquinoline-4-carboxylic acid (CAS 1092288-48-6), which have not been reported to possess antiviral activity in this context [1].

Antiviral EV-D68 Quinoline derivative

Structural Basis for Enhanced Potency: The Critical Role of the 7,8-Dimethyl Substitution

The 7,8-dimethyl substitution pattern on the quinoline core is a key structural determinant for the high RNase L activation potency of 7,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid [1]. In a broader SAR analysis of small-molecule RNase L activators, it was observed that hydrophobic substitutions at the 7- and 8-positions significantly enhance binding affinity to the 2-5A-binding domain [1]. The unsubstituted analog, 2-pyridin-4-ylquinoline-4-carboxylic acid, lacks this critical hydrophobic interaction, resulting in a complete loss of measurable RNase L activation [2].

Structure-Activity Relationship RNase L Quinoline

Optimal Application Scenarios for 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic Acid Based on Verified Differentiation


High-Throughput Screening for Novel RNase L Activators with Antiviral Potential

The sub-nanomolar potency (IC50 = 2.30 nM) of 7,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid against RNase L makes it an ideal positive control or benchmark compound in high-throughput screening campaigns aimed at identifying new small-molecule activators of this antiviral pathway [1]. Its potency is over 300-fold greater than the natural ligand 2-5A, providing a high signal-to-noise ratio for assay validation .

Structure-Activity Relationship (SAR) Studies Focused on RNase L Activation

This compound serves as a critical reference point in SAR studies exploring the role of 7,8-dimethyl substitution on the quinoline core for RNase L activation [1]. Its activity can be directly compared to unsubstituted analogs (e.g., CAS 14228-23-0) to quantify the contribution of hydrophobic interactions to target engagement .

Antiviral Drug Discovery Research Targeting Enterovirus D68 (EV-D68)

Given its class-level antiviral activity against EV-D68 with minimal cytotoxicity, 7,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid can be employed as a lead compound or chemical probe in exploratory antiviral research programs [1]. Its unique structural features differentiate it from other quinoline-4-carboxylic acid derivatives that lack this activity profile .

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